N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with 3,5-dimethyl groups, a furan-2-yl moiety, and a 1-methyl-1H-1,2,3-triazole-4-carboxamide side chain. The molecule’s structural complexity arises from its branched ethyl backbone, which connects the pyrazole and furan substituents, and the polar triazole-carboxamide group.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-10-7-11(2)21(18-10)13(14-5-4-6-23-14)8-16-15(22)12-9-20(3)19-17-12/h4-7,9,13H,8H2,1-3H3,(H,16,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEZICNSOBHDOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CN(N=N2)C)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 298.34 g/mol. The structure includes a triazole ring, which is known for its significant role in various biological activities.
Anticancer Activity
Research indicates that compounds containing triazole and pyrazole moieties exhibit notable anticancer properties. The incorporation of these groups has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : The triazole moiety may interfere with cellular signaling pathways related to cancer growth and survival. Studies have shown that similar compounds can induce cell cycle arrest and apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 10 | Apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | 5 | Cell cycle arrest |
Antibacterial Activity
The compound has also demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, this compound has shown potential as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Studies
Several studies have investigated the biological activities of this compound:
- Study on Anticancer Effects : A recent study evaluated the compound's effects on human cancer cell lines. The results indicated significant inhibition of cell growth in MCF7 and HeLa cells with IC50 values lower than standard chemotherapeutic agents .
- Antibacterial Screening : Another study focused on the antibacterial efficacy against multi-drug resistant strains. The compound displayed potent activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development .
- Anti-inflammatory Evaluation : In a model of induced inflammation, the compound significantly reduced edema in animal models, correlating with decreased levels of TNF-alpha and IL-6 in serum samples .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of triazoles exhibit significant anticancer properties. For instance, compounds with similar structural features have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that triazole derivatives could inhibit the growth of HepG2 liver cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has shown that pyrazole and furan derivatives possess antibacterial and antifungal properties. In vitro studies have reported that related compounds exhibit significant inhibition against pathogens like Staphylococcus aureus and Candida albicans, indicating a promising avenue for developing new antimicrobial agents .
3. Anti-inflammatory Effects
Compounds containing pyrazole rings are often associated with anti-inflammatory activities. The incorporation of the triazole moiety may enhance these effects by modulating inflammatory pathways. Experimental data suggest that similar compounds can reduce pro-inflammatory cytokine production in vitro, pointing towards their utility in treating inflammatory diseases .
Case Study 1: Anticancer Activity
In a study published in 2023, researchers synthesized various triazole derivatives and evaluated their anticancer properties against different cell lines, including HepG2 and MCF-7. The results indicated that compounds structurally similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents against cancer .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various pyrazole-furan derivatives against common bacterial strains. The findings revealed that certain derivatives demonstrated zones of inhibition ranging from 12 mm to 25 mm at a concentration of 100 µg/mL, suggesting strong antibacterial activity and supporting further investigation into their use as novel antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Containing Analogues
Pyrazole derivatives are widely studied for their biological activities. Key comparisons include:
- Compound D314-0308 (): This analogue replaces the triazole-carboxamide group with a thiazole ring and a dimethoxyphenyl substituent. The dimethoxyphenyl group enhances lipophilicity relative to the target compound’s furan moiety .
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide ():
This compound shares a pyrazole-carboxamide backbone but substitutes the furan-ethyl chain with a chlorobenzyl group. The chlorine atom increases electronegativity and may enhance membrane permeability compared to the furan’s oxygen-based polarity .
Furan-Containing Analogues
Furan derivatives often exhibit unique reactivity due to their oxygen heteroatom:
- USP Compound 9 (): This ranitidine-related compound features a dimethylamino-methyl-substituted furan linked to a nitroethenediamine group. Unlike the target compound’s ethyl-pyrazole-triazole architecture, USP Compound 9’s linear chain and nitro group suggest divergent metabolic stability and electronic profiles .
Triazole- vs. Thiazole-Based Analogues
The substitution of triazole with thiazole (as in Compound D314-0308) significantly impacts physicochemical properties.
Structural and Physicochemical Data
The table below summarizes key differences:
Research Findings and Implications
- Structural Confirmation : The target compound’s synthesis and crystallization likely employ techniques such as X-ray diffraction refined via SHELX software, a standard for small-molecule analysis () .
- Substituent Effects :
- Synthetic Challenges : Branched ethyl backbones (as in the target compound) require precise regiochemical control during synthesis, unlike linear-chain analogues (e.g., USP Compound 9) .
Q & A
Q. What are the established synthetic routes for this compound, and what intermediates are critical for structural validation?
The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, pyrazole-containing intermediates (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) are often prepared using K₂CO₃ in DMF with alkyl halides, followed by coupling with triazole-carboxamide moieties . Key intermediates should be characterized via NMR and mass spectrometry to confirm regioselectivity and purity.
Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
- X-ray crystallography : SHELXL (via SHELX suite) is widely used for refining small-molecule structures, particularly for resolving torsional ambiguities in heterocyclic systems .
- Spectral analysis : High-resolution NMR (¹H/¹³C) identifies substituent effects (e.g., furan vs. triazole proton environments). IR spectroscopy confirms carbonyl (C=O) and amide (N-H) functional groups .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when encountering low reproducibility in multi-step reactions?
- Design of Experiments (DoE) : Use statistical models to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, flow chemistry systems enable precise control over reaction parameters, reducing side products in oxidation or coupling steps .
- Intermediate purification : Column chromatography or recrystallization (using DMF/water mixtures) improves purity before final coupling .
Q. How should conflicting spectral and crystallographic data be resolved?
Contradictions (e.g., unexpected NOE interactions in NMR vs. X-ray bond lengths) require cross-validation:
- Re-refine crystallographic data using SHELXL’s TWIN/BASF commands to account for potential twinning or disorder .
- Perform DFT calculations (e.g., Gaussian09) to compare theoretical and experimental spectral/crystallographic data .
Q. What strategies are effective for studying the compound’s reactivity under varying pH or temperature conditions?
- Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to monitor degradation or rearrangement (e.g., triazole ring stability).
- Thermal analysis : TGA/DSC reveals decomposition thresholds, while variable-temperature NMR identifies dynamic conformational changes .
Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?
- Docking studies : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) to predict binding modes. Validate via mutagenesis or competitive binding assays.
- Isotopic labeling : Introduce ¹⁵N/¹³C labels in the pyrazole or triazole moieties for tracking metabolic pathways via LC-MS .
Methodological Considerations
Q. What computational tools are recommended for modeling non-covalent interactions (e.g., π-stacking) in crystallographic data?
- Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions.
- Mercury (CCDC) visualizes packing motifs, highlighting furan-triazole π-π interactions critical for stability .
Q. How can researchers address solubility limitations in aqueous assays?
- Co-solvent systems : Use DMSO-water gradients (≤5% DMSO) to maintain solubility without denaturing proteins.
- Prodrug derivatization : Introduce hydroxyl or carboxylate groups via ester hydrolysis or Mannich reactions .
Data Analysis and Reporting
Q. What criteria should guide the selection of refinement protocols for crystallographic data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
